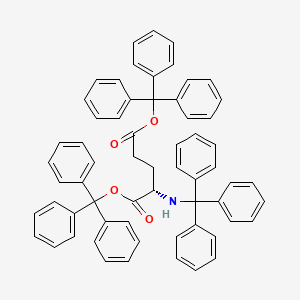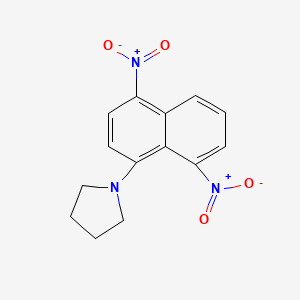
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is a complex organic compound characterized by the presence of multiple triphenylmethyl groups attached to an L-glutamate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate typically involves the protection of the L-glutamate amino group followed by the introduction of triphenylmethyl groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include triphenylmethyl chloride and bases such as pyridine or triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The triphenylmethyl groups can be oxidized to form triphenylmethyl cations.
Reduction: Reduction reactions can target the ester or amide functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the triphenylmethyl groups can yield triphenylmethyl cations, while reduction of the ester groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate involves its ability to interact with various molecular targets through its triphenylmethyl groups. These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylmethyl chloride: A simpler compound with similar reactivity but lacking the L-glutamate backbone.
Triphenylmethylamine: Contains a triphenylmethyl group attached to an amine, offering different reactivity and applications.
Triphenylmethanol: Features a hydroxyl group instead of the L-glutamate backbone, used in different contexts.
Uniqueness
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is unique due to its combination of multiple triphenylmethyl groups with an L-glutamate backbone
Eigenschaften
CAS-Nummer |
920283-82-5 |
|---|---|
Molekularformel |
C62H51NO4 |
Molekulargewicht |
874.1 g/mol |
IUPAC-Name |
ditrityl (2S)-2-(tritylamino)pentanedioate |
InChI |
InChI=1S/C62H51NO4/c64-58(66-61(51-34-16-4-17-35-51,52-36-18-5-19-37-52)53-38-20-6-21-39-53)47-46-57(63-60(48-28-10-1-11-29-48,49-30-12-2-13-31-49)50-32-14-3-15-33-50)59(65)67-62(54-40-22-7-23-41-54,55-42-24-8-25-43-55)56-44-26-9-27-45-56/h1-45,57,63H,46-47H2/t57-/m0/s1 |
InChI-Schlüssel |
WPNDXGAWXMTQLH-SMWREMLRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)
![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)

![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)

![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
![2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199386.png)
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)

